4-(3-Iodophenoxy)-benzaldehyde
Overview
Description
4-(3-Iodophenoxy)-benzaldehyde (4-(3-I-P-B)) is an important intermediate in the synthesis of various pharmaceuticals, biocides and agrochemicals. It is used in a wide range of applications, from pharmaceuticals to biocides and agrochemicals. 4-(3-I-P-B) is a versatile intermediate that can be used as a starting material in the synthesis of many different compounds. It is a colorless, volatile liquid with a low boiling point and is generally used as a reagent in organic synthesis.
Mechanism of Action
4-(3-I-P-B) is an intermediate in the synthesis of various compounds. The mechanism of action of 4-(3-I-P-B) depends on the particular application. In general, 4-(3-I-P-B) acts as a nucleophilic reagent in organic synthesis. It can react with electrophiles such as halides, carbonyls, and nitriles to form the desired product.
Biochemical and Physiological Effects
4-(3-I-P-B) is a synthetic compound and therefore has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-I-P-B) in laboratory experiments is that it is a versatile intermediate that can be used as a starting material in the synthesis of many different compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 4-(3-I-P-B) in laboratory experiments is that it is a volatile liquid with a low boiling point, which can make it difficult to handle and store.
Future Directions
In the future, 4-(3-I-P-B) could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new dyes and photographic chemicals. Additionally, it could be used in the synthesis of new compounds for use in the medical and agricultural fields. Finally, it could be used in the synthesis of new materials for use in the electronics industry.
Scientific Research Applications
4-(3-I-P-B) is used in various scientific research applications, including the synthesis of pharmaceuticals, biocides and agrochemicals. It is also used in the synthesis of dyes, photographic chemicals, and in the manufacture of perfumes. 4-(3-I-P-B) is also used in the synthesis of various other compounds, such as nitrobenzyl alcohols and nitrobenzyl esters.
properties
IUPAC Name |
4-(3-iodophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRNQRVEHAKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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